

# Application Note: Determination of Flumetsulam Residues in Soil Samples by LC-MS/MS

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#### Introduction

Flumetsulam is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in various crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. This application note describes a robust and validated method for the quantitative analysis of flumetsulam residues in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which offers high recovery and efficiency in extracting pesticides from complex matrices like soil.[3][4][5]

#### Principle

The method involves the extraction of **flumetsulam** from soil samples using an acetonitrile-based solvent system, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.

## **Experimental Protocols**

- 1. Materials and Reagents
- Flumetsulam analytical standard (≥98% purity)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (≥98%)
- · Ammonium formate
- Magnesium sulfate (anhydrous)
- Sodium chloride
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
- QuEChERS extraction salt packets
- Syringe filters (0.22 μm)
- 2. Sample Preparation (QuEChERS Method)
- a. Soil Sample Collection and Pre-treatment: i. Collect representative soil samples from the field. ii. Air-dry the soil samples at ambient temperature until constant weight. iii. Sieve the dried soil through a 2 mm mesh to remove stones and debris. iv. Homogenize the sieved soil thoroughly.
- b. Extraction: i. Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. ii. Add 10 mL of water and vortex for 30 seconds to hydrate the sample. iii. Add 10 mL of acetonitrile. iv. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). v. Cap the tube tightly and shake vigorously for 1 minute. vi. Centrifuge at ≥ 5000 rpm for 5 minutes.
- c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: i. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent

## Methodological & Application





(e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18). ii. Vortex for 30 seconds. iii. Centrifuge at  $\geq$  5000 rpm for 2 minutes. iv. Collect the supernatant and filter it through a 0.22  $\mu$ m syringe filter into an autosampler vial.

#### 3. LC-MS/MS Analysis

#### a. Instrumentation:

• Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

#### b. LC Parameters:

- Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column reequilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.

#### c. MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: The precursor ion for **flumetsulam** is m/z 326.1. Common product ions for quantification and confirmation are m/z 129.1 and m/z 109.1.
- Collision Energy (CE): Optimized for each transition.
- Dwell Time: Optimized for the number of co-eluting analytes.

#### 4. Quantification

- Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of flumetsulam.
- Construct a calibration curve by plotting the peak area against the concentration.



• Quantify the **flumetsulam** concentration in the samples by interpolating their peak areas from the calibration curve.

# **Quantitative Data Summary**

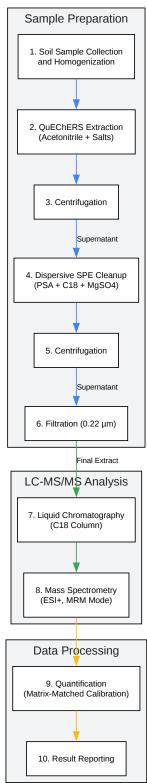
The following table summarizes typical quantitative data for the LC-MS/MS analysis of **flumetsulam** in soil, as derived from various studies.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.001 ng - 0.005 μg/g	
Limit of Quantification (LOQ)	0.005 - 0.01 mg/kg	_
Recovery	83.85% - 110%	-
Relative Standard Deviation (RSD)	1.87% - 9.2%	<del>-</del>
Linearity (R²)	> 0.99	-

## **Visualizations**



Experimental Workflow for Flumetsulam Analysis in Soil



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Caption: Workflow for Flumetsulam Residue Analysis in Soil.



## Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of **flumetsulam** residues in soil samples. The use of the QuEChERS sample preparation protocol ensures high-throughput analysis with excellent recoveries and minimal matrix effects. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the field of environmental monitoring and pesticide residue analysis.

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